3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
Chemical Identity and Properties 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (C₁₀H₁₀N₂O₂) is a bicyclic heterocyclic compound with a molecular weight of 190.202 g/mol and a monoisotopic mass of 190.074228 g/mol . Its structure features a benzodiazepine core with a methyl group at position 3 and two ketone groups at positions 2 and 4. The compound is registered under ChemSpider ID 3436217 and CAS numbers 104873-98-5 and 187521-11-5 . It has been studied in the context of fungal metabolites and synthetic derivatives, with applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 15 mol% hexachloroplatinic acid (H2PtCl6) in refluxing tetrahydrofuran (THF), yielding the desired product in varying yields (59-86%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction could produce more reduced forms.
Scientific Research Applications
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on GABA receptors and potential neuropharmacological properties.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABAergic activity.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The compound acts as a GABA modulator, affecting the GABA receptor-ionophore complex. It does not act as an agonist or antagonist but influences the opening frequency of GABA-activated chloride channels. This modulation can enhance or inhibit the effects of GABA, leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
4-Methyl Derivatives
- 4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (C₁₀H₁₀N₂O₂, ChemSpider ID 2956247): The methyl group at position 4 (on the nitrogen atom) alters the ring's electronic environment compared to the 3-methyl analogue.
7-Chloro-1-Methyl Derivatives
- 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione :
7-Nitro-4-Methyl Derivatives
Stereochemical and Structural Modifications
Spiro and Fused Derivatives
- Cyclopenin (spiro(styrene oxide-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione)):
Indole-Fused Derivatives
- (3R)-3-(1H-Indol-3-ylmethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione :
Alkyl Chain Modifications
3-(2-Methylpropyl) Derivatives
3-Ethyl-1-Methyl Derivatives
Key Data Table: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Biological Relevance |
|---|---|---|---|---|
| 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 3-CH₃ | 190.20 | Moderate lipophilicity (logP ~1.8), planar structure | Fungal metabolite, HDM2 antagonist |
| 4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 4-CH₃ | 190.20 | Reduced steric hindrance, enhanced solubility | Intermediate in alkaloid synthesis |
| 7-Chloro-1-methyl derivative | 1-CH₃, 7-Cl | 224.65 | Electron-withdrawing Cl, GABA receptor affinity | Diazepam precursor |
| Cyclopenin | Spiro(styrene oxide) | 327.34 | Rigid spirocyclic structure, fungal origin | Antifungal activity |
| 3-(2-Methylpropyl) derivative | 3-(CH₂CH(CH₃)₂) | 232.28 | High lipophilicity (logP ~2.5), improved membrane permeability | Under investigation for CNS targets |
Biological Activity
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a member of the benzodiazepine family, has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique molecular structure and has been explored for various pharmacological effects, including anxiolytic, anticonvulsant, and potential anticancer properties.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- InChI : InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)/t6-/m0/s1
The biological activity of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is primarily attributed to its interaction with the central nervous system (CNS). It acts on the GABA_A receptor complex, enhancing the inhibitory effects of GABA neurotransmitter. This mechanism underlies its anxiolytic and sedative properties.
Anxiolytic Effects
Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic effects. In a study involving animal models, administration of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to established anxiolytics like diazepam .
Anticonvulsant Properties
The anticonvulsant activity of this compound has been evaluated in various experimental models. It demonstrated a dose-dependent reduction in seizure frequency in mice subjected to pentylenetetrazol-induced seizures. The mechanism involves modulation of GABAergic transmission .
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine derivatives. In vitro assays showed that these compounds inhibit proliferation in several cancer cell lines including breast and prostate cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anxiolytic Activity Study | Reduced anxiety-like behaviors comparable to diazepam | Elevated plus maze test on mice |
| Anticonvulsant Evaluation | Significant reduction in seizure frequency | Pentylenetetrazol-induced seizure model |
| Antitumor Activity | Inhibition of cancer cell proliferation | In vitro assays on breast and prostate cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
